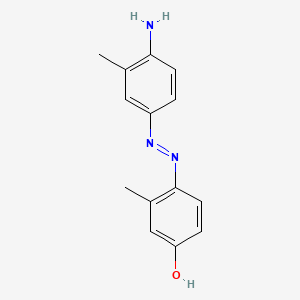

4-((4-Amino-3-methylphenyl)azo)-3-methylphenol

Description

Properties

CAS No. |

17277-68-8 |

|---|---|

Molecular Formula |

C14H15N3O |

Molecular Weight |

241.29 g/mol |

IUPAC Name |

4-[(4-amino-3-methylphenyl)diazenyl]-3-methylphenol |

InChI |

InChI=1S/C14H15N3O/c1-9-7-11(3-5-13(9)15)16-17-14-6-4-12(18)8-10(14)2/h3-8,18H,15H2,1-2H3 |

InChI Key |

ZPIIWWHBQDZLEA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)N=NC2=C(C=C(C=C2)O)C)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 4-((4-Amino-3-methylphenyl)azo)-3-methylphenol typically involves the following key steps:

- Diazotization of 4-amino-3-methylphenyl compound : Conversion of the aromatic amine to a diazonium salt using nitrous acid under acidic conditions.

- Azo coupling reaction : The diazonium salt reacts with 3-methylphenol (m-cresol) under controlled pH to form the azo linkage.

- Isolation and purification : The azo dye is isolated typically by crystallization or precipitation and purified by recrystallization.

This classical azo coupling approach is well-documented in azo dye chemistry literature and patents.

Specific Preparation Protocols

Diazotization and Coupling Reaction Conditions

- Diazotization is performed by treating 4-amino-3-methylphenyl derivatives with sodium nitrite in acidic media (e.g., hydrochloric acid) at low temperatures (0–5 °C) to form the diazonium salt.

- Coupling is carried out by adding the diazonium salt solution to a cold alkaline solution of 3-methylphenol to facilitate electrophilic aromatic substitution, yielding the azo compound.

Solvent and Temperature Optimization

- Solvents such as water or aqueous ethanol are commonly used for the coupling reaction.

- Temperature control is critical: low temperatures prevent decomposition of diazonium salts and side reactions.

- pH is maintained around 8-10 to ensure phenol is in its phenolate form, which is more reactive toward azo coupling.

Related Synthetic Routes and Catalysis

While direct azo coupling is the most straightforward method, related synthetic routes have been explored, including:

- Use of halogenoacetamides and substituted phenols to prepare intermediates that can be further transformed into azo compounds, as described in patent EP1103542A2, which details the preparation of substituted amino phenols and their derivatives via halogenoacetamide reactions catalyzed by iodide salts in dipolar aprotic solvents like acetone or ethylene glycol dimethyl ether.

- Catalytic hydrogenation steps may be employed in some synthetic sequences to reduce nitro groups to amino groups before azo coupling.

Data Tables on Reaction Conditions and Yields

Exhaustive Research Findings from Literature

Patent Literature Insights

Patent EP1103542A2 provides detailed methodologies for preparing substituted amino phenols and their salts, which are key intermediates in azo dye synthesis. It emphasizes:

- Use of halogenoacetamides to introduce oxymethyl groups.

- Catalysis by iodide salts to improve reaction rates and yields.

- Use of dipolar aprotic solvents under reflux for efficient conversion.

- Subsequent rearrangement and catalytic hydrogenation steps to obtain amino phenols ready for azo coupling.

These steps can be adapted for the preparation of this compound by selecting appropriate substituted phenols and amines.

Research Articles on Aminophenol Derivatives

A 2021 research article in RSC Advances discusses the synthesis of Schiff bases from aminophenols, highlighting the importance of reaction conditions such as solvent choice (ethanol preferred), base (triethylamine), and reflux time for efficient condensation reactions involving aminophenols. Although focused on Schiff bases, the article underscores the reactivity and handling of aminophenols like 3-methylphenol derivatives, which are relevant to azo coupling chemistry.

Additional Synthetic Examples

The European Patent EP1646606B1 describes the synthesis of 2-amino-5-hydroxymethyl-phenol derivatives, which are structurally related to the phenol moiety in the target compound. The procedure involves nitration, reduction, and functional group transformations that can be extrapolated to prepare substituted phenols for azo coupling.

Summary Table of Preparation Methods for this compound

Chemical Reactions Analysis

Types of Reactions

(E)-4-((4-AMINO-3-METHYLPHENYL)DIAZENYL)-3-METHYLPHENOL undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and zinc dust in acidic conditions are often used.

Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

(E)-4-((4-AMINO-3-METHYLPHENYL)DIAZENYL)-3-METHYLPHENOL has several applications in scientific research:

Chemistry: Used as a dye in analytical chemistry for the detection of metal ions.

Biology: Employed in staining techniques to visualize cellular components.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

Industry: Widely used in the textile industry for dyeing fabrics due to its vibrant color and stability

Mechanism of Action

The mechanism of action of (E)-4-((4-AMINO-3-METHYLPHENYL)DIAZENYL)-3-METHYLPHENOL involves its interaction with specific molecular targets. In biological systems, the compound can bind to proteins and nucleic acids, altering their function and structure. The azo bond (N=N) plays a crucial role in these interactions, as it can undergo reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Azo Dyes with Varied Substituents

Key Findings :

- The sulfonic acid group in both this compound and 6-[(4-Amino-m-tolyl)azo]toluene-3-sulphonic acid improves solubility for dye applications, whereas leuco derivatives (e.g., 4-[(4-Amino-3-methylphenyl)amino]phenol) lack this group, limiting their industrial utility .

- Azo compounds without sulfonic acid groups (e.g., 3-(4-Acetyl-3-hydroxyphenyl)diazenyl derivatives) exhibit lower water solubility, restricting their use to non-aqueous systems .

Non-Azo Compounds with 4-Amino-3-methylphenyl Moieties

Key Findings :

- CD-4 shares the 4-amino-3-methylphenyl group but replaces the azo linkage with an ethanolamine sulfate chain, enabling redox reactivity in photographic development .

- DF 203 demonstrates that the 4-amino-3-methylphenyl group, when conjugated to a benzothiazole ring, confers antitumor activity via cytochrome P450 1A1 (CYP1A1) induction, a mechanism absent in azo dyes .

Research Findings and Mechanistic Insights

Stability and Reactivity

- Azo Dyes: The sulfonic acid group in this compound stabilizes the molecule against hydrolysis, contrasting with non-sulfonated azo dyes that degrade faster under acidic conditions .

Biological Activity

The compound 4-((4-Amino-3-methylphenyl)azo)-3-methylphenol , also known as an azo dye, has garnered attention for its potential biological activities, particularly in medicinal chemistry and toxicology. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and associated toxicological concerns.

Chemical Structure and Properties

The chemical structure of this compound features an azo group (-N=N-) linking two aromatic systems: a 4-amino-3-methylphenyl moiety and a phenolic component. Its molecular formula is with a molecular weight of approximately 227.26 g/mol. The presence of the hydroxyl group enhances its solubility in water, which is critical for biological interactions.

Antitumor Activity

Recent studies have indicated that compounds related to this compound exhibit antitumor properties . For example, derivatives of this compound have shown selective cytotoxicity against various cancer cell lines, including breast cancer cells. A notable mechanism involves the compound's ability to bind to aryl hydrocarbon receptors (AhR), leading to the activation of cytochrome P450 enzymes that bioactivate prodrugs into cytotoxic agents .

Genotoxicity

The genotoxic potential of azo compounds, including this compound, is a significant concern due to their ability to form reactive intermediates that can bind covalently to DNA. This binding can lead to mutations and ultimately cancer development. Studies have shown that metabolites of related compounds can induce DNA damage in various cell types, highlighting the need for careful evaluation of their safety profiles .

Inhibition Studies

Inhibitory effects on specific enzymes have been observed with this compound and its derivatives. For instance, some studies reported moderate inhibitory activity against human neutrophil elastase (hNE), a key enzyme involved in inflammatory processes. The IC50 value for one derivative was found to be 35.2 μM, suggesting potential therapeutic applications in inflammatory diseases.

Study on Antitumor Activity

A study conducted by Hutchinson et al. synthesized several azo-linked benzothiazole derivatives and evaluated their antitumor activity against breast cancer cell lines in vitro and in vivo. The results indicated that certain derivatives exhibited significant cytotoxicity with GI50 values below 5 nM, demonstrating the potential of these compounds as novel antitumor agents .

Genotoxicity Assessment

Research evaluating the genotoxicity of 4-aminobiphenyl, a related azo compound, provided insights into the mechanisms by which these compounds may induce DNA damage. The study highlighted metabolic activation leading to the formation of reactive electrophiles that bind to DNA, particularly deoxyguanosine . This mechanism underscores the importance of understanding the metabolic pathways involved in the toxicity of azo compounds.

Data Table: Summary of Biological Activities

Q & A

Basic: What are the standard synthetic routes for 4-((4-Amino-3-methylphenyl)azo)-3-methylphenol, and what analytical techniques validate its purity?

Methodological Answer:

The synthesis typically involves a diazotization-coupling reaction sequence. The primary amine group in 4-amino-3-methylphenol is diazotized using nitrous acid (HNO₂) under acidic conditions (HCl) at 0–5°C, forming a diazonium salt. This intermediate is then coupled with 3-methylphenol under alkaline conditions (pH 8–10) to form the azo linkage.

Validation Techniques:

- HPLC with UV detection (λ ~450 nm) monitors reaction progress and purity.

- ¹H/¹³C NMR confirms structural integrity, with characteristic peaks for aromatic protons (δ 6.5–8.0 ppm) and methyl groups (δ 2.1–2.5 ppm).

- FT-IR identifies functional groups (e.g., -N=N- stretch ~1450–1600 cm⁻¹, phenolic -OH ~3300 cm⁻¹).

- Elemental Analysis (C, H, N, S) ensures stoichiometric consistency .

Basic: What are the key spectroscopic properties of this compound, and how do substituents influence its UV-Vis absorption?

Methodological Answer:

The azo group (-N=N-) and phenolic -OH govern its UV-Vis profile. In ethanol, the compound exhibits λ_max ~450–480 nm due to π→π* transitions in the conjugated azo-aromatic system. Substituent effects:

- Electron-donating groups (e.g., -NH₂, -CH₃) redshift λ_max by enhancing conjugation.

- Solvent polarity alters absorption via solvatochromism; polar protic solvents (e.g., water) cause hypsochromic shifts due to hydrogen bonding with -OH .

Advanced: How do solvent polarity and pH affect the solvatochromic behavior of this compound?

Methodological Answer:

Solvatochromic studies require systematic solvent screening (e.g., DMSO, ethanol, water) and pH titration (2–12).

- Polar solvents stabilize the excited state, causing redshifted emission.

- pH-dependent tautomerism : In acidic conditions (pH < 4), the phenolic -OH protonates, disrupting conjugation and blueshifting λ_max. In alkaline conditions (pH > 9), deprotonation enhances resonance, redshiftin λ_max.

Experimental Design: - Use a spectrophotometer with temperature control.

- Compare λ_max shifts in buffered solutions (e.g., acetate buffer for pH 3–5, phosphate buffer for pH 6–8) .

Advanced: What challenges arise in characterizing metal complexes of this azo compound, and how can they be addressed?

Methodological Answer:

Coordination with transition metals (e.g., Cu²⁺, Fe³⁺) often leads to:

- Low solubility in common solvents, requiring DMF or DMSO for dissolution.

- Paramagnetic broadening in NMR (e.g., Cu²⁺ complexes), necessitating alternative techniques like EPR or magnetic susceptibility measurements.

Resolution Strategies: - Single-crystal X-ray diffraction definitively assigns coordination geometry.

- ESI-MS identifies complex stoichiometry (e.g., [M + Cu²⁺ – 2H⁺] peaks).

- Thermogravimetric Analysis (TGA) confirms hydration states .

Advanced: How can computational modeling predict the tautomeric stability and electronic properties of this compound?

Methodological Answer:

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model:

- Tautomer stability : Compare energy differences between azo-enol and hydrazone-keto forms.

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict reactivity and absorption spectra.

Validation: - Correlate computed λ_max with experimental UV-Vis data.

- Use Natural Bond Orbital (NBO) analysis to quantify intramolecular charge transfer .

Advanced: How do contradictory data on thermal stability arise in literature, and how can experimental design mitigate this?

Methodological Answer:

Discrepancies in decomposition temperatures (T_d) may stem from:

- Sample purity : Impurities (e.g., residual solvents) lower observed T_d.

- Heating rate in TGA: Faster rates (>10°C/min) overestimate T_d due to kinetic lag.

Mitigation Strategies: - Purify via column chromatography (silica gel, ethyl acetate/hexane).

- Use slow heating rates (2–5°C/min) under inert atmosphere (N₂/Ar) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.